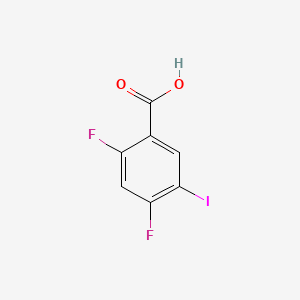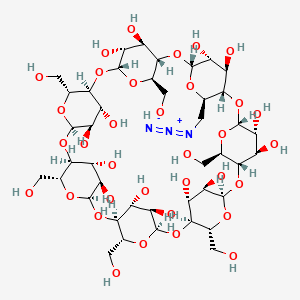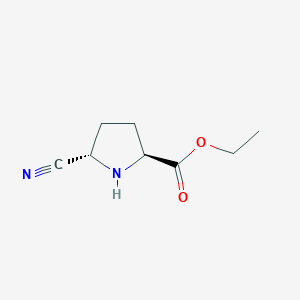![molecular formula C4H4N4S2 B1312259 6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3(2H)-thion CAS No. 14778-87-1](/img/structure/B1312259.png)
6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3(2H)-thion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione (MTT) is a heterocyclic compound that has recently been studied for its potential medicinal and therapeutic applications. MTT is a nitrogen-containing compound with a sulfur-containing thione group attached to the 6-methyl-triazole ring. It is a relatively new compound and has been studied for its potential to act as an anti-cancer agent, a neuroprotective agent, an anti-inflammatory agent, and a potential anti-diabetic agent.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatorische und analgetische Wirkungen
Eine Reihe von 6-substituierten 1,2,4-Triazolo-[3,4-b]-1,3,4-thiadiazol-Derivaten wurde synthetisiert und auf ihre anti-inflammatorischen und analgetischen Wirkungen untersucht . Einige der synthetisierten Verbindungen zeigten signifikante anti-inflammatorische und analgetische Wirkungen .
Mittel gegen Brustkrebs
Neue Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) und Bis((chinoxalin-2-yl)phenoxy)alkane wurden synthetisiert und als Mittel gegen Brustkrebs untersucht . Drei Verbindungen zeigten eine deutlich bessere zytotoxische Aktivität gegenüber MDA-MB-231 als das Medikament Erlotinib .
Antimikrobielle Wirkungen
Der Triazol-Kern ist in einer Reihe von Medikamentenklassen vorhanden, z. B. bei Antibiotika, Antimykotika, Antikrebsmitteln, Antioxidantien, Antiviralen, Anti-inflammatorischen, Analgetika, Antiepileptika, Antihypertensiva, Antidepressiva, Antidiabetika, Anxiolytika und Antituberkulotika .
Anti-ulzerogene Wirkungen
Die synthetisierten 6-substituierten 1,2,4-Triazolo-[3,4-b]-1,3,4-thiadiazol-Derivate wurden auch auf ihre ulzerogenen Wirkungen untersucht . Die ulzerogene und reizende Wirkung auf die Magen-Darm-Schleimhaut ist im Vergleich zum Standard gering .
Lipidperoxidationsaktivitäten
Die synthetisierten 6-substituierten 1,2,4-Triazolo-[3,4-b]-1,3,4-thiadiazol-Derivate wurden auf ihre Lipidperoxidationsaktivitäten untersucht .
Fungizidkandidat
3-(4-Methyl-1,2,3-thiadiazolyl)-6-trichlormethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol (YZK-C22) ist ein neuartiger Fungizidkandidat . Ziel dieser Studie war es, den Wirkmechanismus von YZK-C22 gegen Pilze zu identifizieren .
Mittel gegen Tuberkulose
Shikimat-Dehydrogenase, ein essentielles Protein für die Biosynthese des Chorismat-Endprodukts, ist ein vielversprechendes therapeutisches Ziel, insbesondere für die Entdeckung und Entwicklung neuer Anti-TB-Mittel der nächsten Generation .
Enzymhemmer
Der Überblick konzentriert sich insbesondere auf die Struktur-Wirkungs-Beziehung von biologisch wichtigen 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazinen, die in der Medikamentenentwicklung eine große Bedeutung haben . In silico-pharmakokinetische und molekulare Modellierungsstudien wurden ebenfalls zusammengefasst .
Wirkmechanismus
Target of Action
The primary target of 6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione is the urease enzyme . Urease is a nickel-containing enzyme found in a wide variety of plants, algae, fungi, and bacteria . It catalyzes the hydrolysis of urea to carbamic acids, which are further hydrolyzed to ammonia and carbon dioxide . Urease is known as a virulence factor found in various pathogenic microorganisms .
Mode of Action
This compound interacts with its target, the urease enzyme, by inhibiting its activity . The kinetic evaluations of a derivative of this compound recorded a competitive type of inhibition . Molecular dynamic simulations showed that the derivative occupied the active site with a closed state .
Biochemical Pathways
The inhibition of the urease enzyme affects the urea cycle, a series of biochemical reactions that produce ammonia from urea. This has downstream effects on the metabolism of nitrogen-containing compounds .
Pharmacokinetics
Similar compounds have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .
Result of Action
The result of the action of 6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione is the inhibition of the urease enzyme, leading to a decrease in the production of ammonia and carbon dioxide from urea . This can have significant antimicrobial activities, as demonstrated by some derivatives of this compound .
Biochemische Analyse
Biochemical Properties
6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione plays a crucial role in biochemical reactions, particularly as an inhibitor of various enzymes. One of the primary enzymes it interacts with is urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The compound exhibits competitive inhibition against urease, with IC50 values ranging from 0.87 to 8.32 μM . Additionally, it has shown significant inhibitory activity against shikimate dehydrogenase, an enzyme involved in the biosynthesis of chorismate, a precursor for aromatic amino acids .
Cellular Effects
6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione has demonstrated various effects on different cell types and cellular processes. It has been shown to inhibit the proliferation of cancer cell lines such as HepG2 (hepatocellular carcinoma) and LLC (Lewis lung carcinoma) cells . The compound affects cell signaling pathways by inhibiting the activity of heparanase, an enzyme that degrades heparan sulfate and is associated with cancer progression . This inhibition leads to reduced cell migration and invasion, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione exerts its effects through various mechanisms. It binds to the active sites of target enzymes, such as urease and shikimate dehydrogenase, thereby inhibiting their activity . Molecular docking studies have shown that the compound can occupy the active site of these enzymes, preventing substrate binding and subsequent catalytic activity . Additionally, the compound disrupts membrane integrity in fungal cells, leading to antifungal effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione have been observed to change over time. The compound has shown stability under various conditions, maintaining its inhibitory activity against target enzymes . Long-term studies have indicated that the compound retains its efficacy in inhibiting cell proliferation and enzyme activity over extended periods
Dosage Effects in Animal Models
The effects of 6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent inhibition of target enzymes and cell proliferation . At higher doses, the compound has demonstrated toxic effects, including gastrointestinal irritation and ulceration . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione is involved in various metabolic pathways. It interacts with enzymes such as pyruvate kinase in the glycolytic pathway, inhibiting its activity and affecting metabolic flux . The compound’s interaction with urease also impacts the hydrolysis of urea, influencing nitrogen metabolism
Transport and Distribution
Within cells and tissues, 6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its chemical properties, such as solubility and stability . Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of 6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione plays a significant role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects . Post-translational modifications and targeting signals influence its localization, ensuring that it reaches its intended sites of action
Eigenschaften
IUPAC Name |
6-methyl-2H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4S2/c1-2-7-8-3(9)5-6-4(8)10-2/h1H3,(H,5,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDASXRXJUZFOPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=S)NN=C2S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-Fluorophenyl)carbonyl]furan](/img/structure/B1312183.png)
![[2-(1H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B1312190.png)




![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1312199.png)





![3-[(3-Fluorophenyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B1312214.png)

